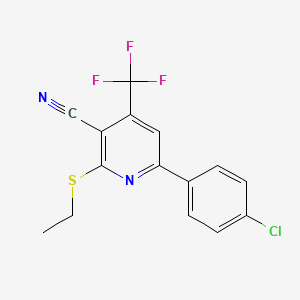![molecular formula C23H17FN2O2S B11601503 (5E)-3-(2-fluorobenzyl)-5-[4-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11601503.png)
(5E)-3-(2-fluorobenzyl)-5-[4-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-(2-fluorobenzyl)-5-[4-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of fluorobenzyl, phenylsulfanyl, and imidazolidine-2,4-dione moieties, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(2-fluorobenzyl)-5-[4-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the fluorobenzyl and phenylsulfanyl groups through nucleophilic substitution and condensation reactions. Common reagents used in these reactions include fluorobenzyl bromide, phenylsulfanyl chloride, and various bases and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-3-(2-fluorobenzyl)-5-[4-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine-2,4-dione core can be reduced to form corresponding amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5E)-3-(2-fluorobenzyl)-5-[4-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5E)-3-(2-fluorobenzyl)-5-[4-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The fluorobenzyl and phenylsulfanyl groups may interact with enzymes or receptors, modulating their activity. The imidazolidine-2,4-dione core can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (5E)-3-(2-chlorobenzyl)-5-[4-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione
- (5E)-3-(2-bromobenzyl)-5-[4-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione
- (5E)-3-(2-methylbenzyl)-5-[4-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione
Uniqueness
The presence of the fluorobenzyl group in (5E)-3-(2-fluorobenzyl)-5-[4-(phenylsulfanyl)benzylidene]imidazolidine-2,4-dione imparts unique chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C23H17FN2O2S |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-phenylsulfanylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H17FN2O2S/c24-20-9-5-4-6-17(20)15-26-22(27)21(25-23(26)28)14-16-10-12-19(13-11-16)29-18-7-2-1-3-8-18/h1-14H,15H2,(H,25,28)/b21-14+ |
Clave InChI |
PXCVJNRGNMFKAT-KGENOOAVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)SC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-8-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11601426.png)
![11-(3-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11601431.png)
![ethyl (3aS,4R,9bR)-4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11601462.png)
![ethyl {3-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11601467.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11601486.png)
![4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11601490.png)
![5-heptylsulfanyl-4-(4-methoxyphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11601493.png)

![7-(3-ethoxypropyl)-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601497.png)

![6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601508.png)
![(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601513.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11601514.png)
![(5Z)-2-(2-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601520.png)
